6-Iodo-2,3-dimethoxypyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in the chemical sciences, most notably in medicinal chemistry. dovepress.comenpress-publisher.comrsc.org Its presence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its importance. rsc.orgresearchgate.net The nitrogen atom imparts unique properties to the ring, influencing its polarity, basicity, and ability to engage in hydrogen bonding, which are crucial for biological activity. enpress-publisher.comwikipedia.org Consequently, pyridine derivatives are integral to the development of new drugs, with applications spanning antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.com The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a "privileged scaffold" in the quest for novel therapeutic agents. dovepress.comrsc.orgrsc.org

Role of Halogens in Directing Reactivity and Functionalization

The introduction of halogen atoms onto the pyridine ring profoundly influences its chemical reactivity and provides a handle for further functionalization. chemrxiv.orgnih.gov Halogens are electronegative and exert a strong inductive effect, which can deactivate the ring towards electrophilic substitution. wikipedia.org However, they also serve as excellent leaving groups in nucleophilic aromatic substitution reactions, a key strategy for introducing a variety of functional groups. wikipedia.orgnih.gov

The position of the halogen atom on the pyridine ring is critical in directing the course of subsequent reactions. chemrxiv.orgnih.gov For instance, halogenation at the 3-position has been a long-standing challenge, while functionalization at the 2-, 4-, and 6-positions is more readily achieved. chemrxiv.orgnih.gov The carbon-halogen bond is a versatile anchor for numerous cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful tools for constructing complex molecules. acs.org This strategic placement of a halogen atom is a cornerstone of modern synthetic chemistry, enabling the diversification of drug candidates and the efficient synthesis of targeted molecules. chemrxiv.orgnih.gov

Overview of Iodo-substituted Heterocycles as Synthetic Intermediates

Among the halogens, iodine offers unique advantages as a substituent on heterocyclic rings. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making iodo-substituted heterocycles highly valuable synthetic intermediates. researchgate.net They readily participate in a wide array of cross-coupling reactions and are also instrumental in the formation of organometallic reagents. arkat-usa.orgresearchgate.net

Iodine can also act as an electrophile to promote cyclization reactions, leading to the formation of various iodine-containing heterocyclic systems. researchgate.netresearchgate.netmdpi.com These iodo-functionalized heterocycles are not just transient intermediates but can be isolated and serve as versatile platforms for further synthetic transformations. researchgate.netresearchgate.net The strategic use of iodo-substituted heterocycles allows for the efficient and regioselective construction of complex molecular architectures, highlighting their critical role in organic synthesis. arkat-usa.orgmdpi.com

Interactive Data Table: Properties of 6-Iodo-2,3-dimethoxypyridine

| Property | Value |

| Molecular Formula | C₇H₈INO₂ cymitquimica.comscbt.comsigmaaldrich.com |

| Molecular Weight | 265.05 g/mol scbt.comsigmaaldrich.com |

| Appearance | Solid cymitquimica.comsigmaaldrich.com |

| Purity | 95% - 96% cymitquimica.comsigmaaldrich.com |

| CAS Number | 321535-23-3 cymitquimica.comscbt.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | FTFRZLORDYKKMJ-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.comsigmaaldrich.com |

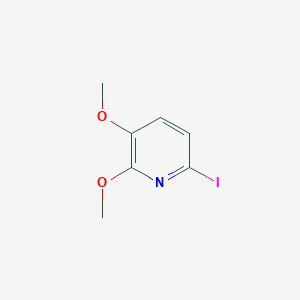

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-iodo-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFRZLORDYKKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670127 | |

| Record name | 6-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321535-23-3 | |

| Record name | 6-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodo 2,3 Dimethoxypyridine

Retrosynthetic Analysis of 6-Iodo-2,3-dimethoxypyridine

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The primary disconnections for this compound are the carbon-iodine (C-I) bond and the two carbon-oxygen (C-O) bonds of the methoxy (B1213986) groups.

A primary retrosynthetic step is the disconnection of the C-I bond via an electrophilic aromatic substitution pathway. This identifies 2,3-dimethoxypyridine (B17369) as the key immediate precursor. The electron-rich nature of this precursor, conferred by the two methoxy groups, makes it susceptible to electrophilic halogenation.

Further disconnection of the 2,3-dimethoxypyridine precursor at the C-O ether bonds suggests two main forward-synthetic strategies. The first involves the methylation of a corresponding dihydroxy pyridine (B92270), specifically 2,3-dihydroxypyridine (B124209). The second approach involves a double nucleophilic aromatic substitution (SNAr) reaction on a dihalo- or otherwise suitably activated pyridine derivative, using a methoxide (B1231860) source. These analyses form the basis for the synthetic methodologies discussed below.

Approaches from Pyridine Derivatives with Methoxy Introduction

The formation of the 2,3-dimethoxypyridine scaffold is a critical phase in the synthesis of the target compound. This can be achieved either by building the methoxy groups onto an existing pyridine ring through substitution or by direct methoxylation of a suitable precursor.

Nucleophilic Substitution Reactions for Methoxy Group Incorporation

One robust strategy for introducing methoxy groups onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). This pathway typically begins with a di-substituted pyridine bearing good leaving groups, such as halides (e.g., 2,3-dichloropyridine). The reaction with a strong nucleophile like sodium methoxide proceeds via an addition-elimination mechanism.

The pyridine nitrogen atom plays a crucial role in activating the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. stackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate. stackexchange.com For a precursor like 2,3-dichloropyridine (B146566), attack at C2 is highly favored, facilitating the substitution with methoxide. The subsequent substitution at C3 can then occur to yield the desired 2,3-dimethoxypyridine.

| Starting Material | Reagent | Product | Reaction Type |

| 2,3-Dihalopyridine | Sodium Methoxide | 2,3-Dimethoxypyridine | Nucleophilic Aromatic Substitution |

Methoxylation of Pyridine Precursors

An alternative and common approach is the methylation of a dihydroxypyridine precursor. Commercially available 2,3-dihydroxypyridine serves as an ideal starting material. chemicalbook.comsigmaaldrich.com This reaction is typically a Williamson ether synthesis, where the hydroxyl groups are first deprotonated by a suitable base to form more nucleophilic alkoxides. The subsequent reaction with a methylating agent furnishes the desired dimethoxy product.

Common bases and methylating agents for this transformation are presented in the table below. The choice of reagents can be optimized to achieve high yields and ensure complete methylation of both hydroxyl groups.

| Base | Methylating Agent | Solvent |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone, Acetonitrile |

Control of Regioselectivity in Methoxy Group Placement

In the synthesis of this compound, the regiochemistry of the methoxy groups is predetermined by the choice of starting material. When beginning with 2,3-dihydroxypyridine, the positions of the methoxy groups are unequivocally established at C2 and C3 upon methylation. chemicalbook.com Similarly, if a 2,3-dihalopyridine is used as the substrate for nucleophilic substitution, the resulting product will be the 2,3-dimethoxy isomer. The synthesis of the initial 2,3-disubstituted pyridine precursor is therefore the key regiochemistry-determining step in this part of the sequence.

Strategies for Iodine Atom Introduction

The final key transformation is the introduction of an iodine atom at the C6 position of the 2,3-dimethoxypyridine ring. This is accomplished through an electrophilic aromatic substitution reaction.

Halogenation Methods for Pyridine Ring Systems

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of strongly activating groups, such as two methoxy substituents, significantly increases the electron density of the ring, making it amenable to halogenation. organicchemistrytutor.com The methoxy groups are ortho-, para-directing activators. youtube.com

In 2,3-dimethoxypyridine, the C6 position is ortho to the C2-methoxy group and para to the C3-methoxy group. This convergence of directing effects, coupled with the activating nature of both groups, makes the C6 position the most electron-rich and sterically accessible site for electrophilic attack.

Mild and effective iodinating agents are required for this transformation. Reagents such as N-Iodosuccinimide (NIS), often in the presence of a catalytic amount of an acid like trifluoroacetic acid, are well-suited for the regioselective iodination of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net Another effective system involves the use of molecular iodine (I₂) in combination with a silver salt, such as silver acetate (B1210297) or silver triflate, which activates the iodine to generate a more potent electrophilic species. acs.orgnih.gov

| Reagent System | Role of Components | Target Position |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (cat.) | NIS is the iodine source; acid activates the electrophile. | C6 |

| Iodine (I₂) / Silver Acetate (AgOAc) | I₂ is the iodine source; Ag⁺ activates I₂. | C6 |

Iodination Reagents and Reaction Conditions

The introduction of an iodine atom onto an aromatic or heteroaromatic ring, a critical step in the synthesis of the target compound, is achieved through electrophilic aromatic substitution. The choice of iodinating agent and the reaction conditions are paramount for achieving high regioselectivity and yield. Several reagents are commonly employed for this purpose.

N-Iodosuccinimide (NIS) is a widely used iodinating agent for various electrophilic iodinations. organic-chemistry.org It is often activated by the presence of an acid. For instance, methoxy-substituted aromatic compounds can be effectively iodinated with NIS using a catalytic amount of trifluoroacetic acid, leading to excellent yields under mild conditions. organic-chemistry.org For less reactive or deactivated aromatic systems, stronger acids like trifluoromethanesulfonic acid or a mixture of boron trifluoride and water (BF₃-H₂O) can be used to activate N-halosuccinimides. organic-chemistry.org The dissolution of NIS in strong acids, such as sulfuric acid, generates highly electrophilic iodine-containing species capable of iodinating aromatic compounds that possess electron-withdrawing substituents. researchgate.net

Other powerful iodinating systems involve the use of Lewis acids to activate NIS. Catalysts like iron(III) triflimide or silver(I) triflimide have been shown to facilitate the efficient iodination of a broad range of arenes under mild conditions. organic-chemistry.org Molecular iodine (I₂) itself can be used, but it is generally less reactive and requires an oxidizing agent to enhance its electrophilicity. nih.gov Another notable reagent is 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which is often not reactive enough on its own for electron-deficient systems but can be effective for activated rings. nih.gov

The table below summarizes common iodination reagents and their typical activation conditions.

| Reagent | Activating Agent / Conditions | Substrate Scope |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Activated aromatics (e.g., methoxy-substituted) |

| N-Iodosuccinimide (NIS) | Sulfuric Acid (H₂SO₄) | Deactivated aromatics |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide or Silver(I) triflimide | Wide range of arenes |

| Molecular Iodine (I₂) | Oxidizing agents (e.g., Pb(OAc)₄, CrO₃) | General arenes |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Typically used for more reactive substrates | Electron-rich arenes and heterocycles |

Multi-step Reaction Sequences for Target Compound Formation

The synthesis of this compound can be conceptualized as a multi-step process that requires careful strategic planning. google.com A logical sequence involves the initial formation of a suitably substituted pyridine core, followed by modifications to install the required functional groups (two methoxy groups and one iodine atom).

One general, plausible pathway can be outlined as follows:

Formation of a Precursor Ring: Synthesis of a 2,3-disubstituted pyridine ring. This could start from acyclic precursors via a cyclocondensation reaction or by modification of a pre-existing pyridine ring.

Functional Group Installation: Introduction of the methoxy groups. This might involve nucleophilic substitution of leaving groups (e.g., chloro or bromo groups) with sodium methoxide.

Regioselective Iodination: The final step would be the selective iodination at the 6-position of the 2,3-dimethoxypyridine intermediate. The electron-donating nature of the two methoxy groups activates the pyridine ring, directing the electrophilic iodine to the most nucleophilic position, which is typically the C-6 position.

This type of sequence, involving the initial construction of a core structure followed by sequential functionalization, is a common strategy in the synthesis of complex heterocyclic molecules. google.com

Synthesis from 2,3-Dimethoxypyridine as a Starting Material

A direct and efficient route to this compound involves the use of 2,3-dimethoxypyridine as the immediate precursor. This approach hinges on the successful preparation of the starting material and its subsequent regioselective iodination.

Preparation of 2,3-Dimethoxypyridine Precursors

The synthesis of substituted pyridines, including 2,3-dimethoxypyridine, can be achieved through various established methods in heterocyclic chemistry. These often involve cyclization reactions, such as the Hantzsch pyridine synthesis, or the modification of existing pyridine derivatives. nih.gov For instance, a common strategy involves starting with a di-halogenated pyridine and performing sequential nucleophilic substitutions. A precursor like 2,3-dichloropyridine could theoretically be reacted with sodium methoxide under controlled conditions to yield 2,3-dimethoxypyridine.

Iodination of 2,3-Dimethoxypyridine

With 2,3-dimethoxypyridine in hand, the final step is a regioselective electrophilic iodination. The two methoxy groups at the C-2 and C-3 positions are electron-donating, which activates the pyridine ring towards electrophilic attack. The most electronically enriched and sterically accessible position on the ring is C-6, making it the prime target for iodination.

The reaction can be carried out using an electrophilic iodine source such as N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile. mdma.ch The use of an acid catalyst may be beneficial to further enhance the reactivity of the iodinating agent. organic-chemistry.org A study on the related compound 2,6-dimethoxypyridine (B38085) demonstrated successful iodination, suggesting that this method is applicable to other electron-rich pyridine systems. nih.gov

Synthesis from 2-Bromo-6-iodo-3-methoxypyridine

An alternative synthetic approach utilizes 2-Bromo-6-iodo-3-methoxypyridine as the starting material. sigmaaldrich.comechemi.comscbt.com This method relies on the differential reactivity of the two halogen atoms on the pyridine ring, allowing for a selective substitution reaction.

Sodium Methoxide Mediated Transformations

In this pathway, the bromine atom at the C-2 position is selectively replaced by a methoxy group. Halogens at the 2- and 6-positions of a pyridine ring are particularly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The reaction is typically performed by treating 2-Bromo-6-iodo-3-methoxypyridine with sodium methoxide (CH₃ONa) in an anhydrous solvent, such as methanol. researchgate.net The methoxide ion acts as the nucleophile, attacking the electron-deficient C-2 position and displacing the bromide ion. The reaction generally proceeds in high yield, providing a direct route to the final product, this compound.

The table below outlines the details of this transformation.

| Starting Material | Reagent | Solvent | Product | Reaction Type |

| 2-Bromo-6-iodo-3-methoxypyridine | Sodium Methoxide (CH₃ONa) | Anhydrous Methanol | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Optimized Reaction Conditions and Yield Enhancement

Catalyst Selection and Reaction Condition Control

The direct iodination of electron-rich aromatic compounds, such as dimethoxypyridines, is a common synthetic strategy. Research into the iodination of similar compounds, like 2,6-dimethoxypyridine, has shown that the choice of catalyst and reaction conditions is paramount. While specific catalysts for the synthesis of this compound are not extensively detailed in the available literature, analogous reactions suggest that certain catalysts are more effective than others.

For instance, the iodination of various electron-rich heteroarenes has been successfully achieved using silver acetate as a catalyst. This method is noted for its effectiveness with substrates that are sensitive to acidic conditions. In such cases, the addition of a mild base like lithium carbonate (Li₂CO₃) can be beneficial to neutralize any acid that is formed in situ, thereby preventing degradation of the starting material or product.

The reaction temperature, solvent, and the nature of the iodinating agent are also critical variables. Iodination reactions are often performed at or below room temperature to control selectivity and minimize the formation of byproducts. The choice of solvent can influence the solubility of reactants and the reaction rate.

| Parameter | Condition | Rationale |

| Catalyst | Silver Acetate | Effective for electron-rich heteroarenes. |

| Base | Lithium Carbonate (Li₂CO₃) | Neutralizes in-situ formed acid, preventing product degradation. |

| Temperature | Room Temperature or below | Enhances selectivity and minimizes byproduct formation. |

| Iodinating Agent | Molecular Iodine (I₂) | Common and effective iodinating reagent. |

Strategies for Improving Product Purity

Achieving high purity of this compound is essential for its subsequent applications. The primary strategy for enhancing purity involves the optimization of the reaction itself to prevent the formation of isomers and other impurities. Following the reaction, standard purification techniques are employed.

Purification of iodinated pyridines typically involves column chromatography on silica (B1680970) gel. The choice of eluent is critical for achieving good separation of the desired product from any unreacted starting material and byproducts. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used, with the polarity being gradually increased to elute the compounds based on their affinity for the stationary phase.

Recrystallization is another effective method for purifying solid products. This technique relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Comparison of Synthetic Routes

While specific literature detailing multiple, distinct synthetic routes for this compound is limited, a comparative analysis can be extrapolated from general principles of pyridine chemistry and iodination reactions.

Efficiency and Scalability of Reported Procedures

The direct iodination of 2,3-dimethoxypyridine represents a potentially efficient and scalable route. This approach is atom-economical as it involves the direct functionalization of a C-H bond. The scalability of such a process would depend on several factors, including the cost and availability of the starting material and reagents, the reaction yield, and the ease of product isolation and purification.

For a process to be considered scalable, it should ideally use readily available and inexpensive reagents, proceed with high yield and selectivity, and involve straightforward workup and purification procedures. Direct iodination methods often meet these criteria, making them attractive for larger-scale synthesis.

Advantages and Disadvantages of Different Synthetic Pathways

A hypothetical comparison can be made between direct iodination and a multi-step synthesis, which might involve the introduction of a directing group, followed by iodination and subsequent removal of the directing group.

Direct Iodination:

Advantages:

Simpler experimental procedure.

More atom-economical.

Disadvantages:

Potential for poor regioselectivity, leading to the formation of isomeric byproducts.

May require careful optimization of reaction conditions to achieve high selectivity.

Multi-step Synthesis (with a directing group):

Advantages:

Can offer high regioselectivity, ensuring the formation of the desired isomer.

May be more reliable for complex substrates.

Disadvantages:

Generates more waste.

May involve the use of protecting or directing groups that need to be added and removed, adding to the complexity and cost.

| Feature | Direct Iodination | Multi-step Synthesis |

| Number of Steps | Fewer | More |

| Overall Yield | Potentially Higher | Potentially Lower |

| Atom Economy | Higher | Lower |

| Regioselectivity | May require optimization | Generally High |

| Scalability | Generally Favorable | Can be Challenging |

| Waste Generation | Lower | Higher |

Chemical Reactivity and Mechanistic Studies of 6 Iodo 2,3 Dimethoxypyridine

Reactivity of the Iodine Atom in 6-Iodo-2,3-dimethoxypyridine

The iodine substituent at the 6-position is a key functional group that dictates much of the compound's reactivity. Its properties as a leaving group and its electronic influence on the pyridine (B92270) ring are fundamental to its synthetic applications.

The carbon-iodine (C-I) bond in this compound is susceptible to cleavage, allowing the iodine atom to be displaced by a variety of nucleophiles. The iodine atom is an excellent leaving group due to its large atomic radius and high polarizability, which stabilizes the resulting iodide anion. pipzine-chem.com This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) reactions.

In the context of the pyridine ring, which is inherently electron-deficient, nucleophilic attack is a favorable process. The electronegative nitrogen atom withdraws electron density from the ring carbons, making them more electrophilic and thus more susceptible to attack by nucleophiles. wikipedia.org Consequently, this compound can react with various nucleophilic reagents, leading to the substitution of the iodo group and the formation of new bonds. pipzine-chem.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-) | Product | Reaction Type |

|---|---|---|

| RO- (Alkoxide) | 6-Alkoxy-2,3-dimethoxypyridine | Ether Formation |

| R2N- (Amide) | 6-(Dialkylamino)-2,3-dimethoxypyridine | Amination |

| RS- (Thiolate) | 6-(Alkylthio)-2,3-dimethoxypyridine | Thioether Formation |

| CN- (Cianuro) | 6-Cyano-2,3-dimethoxypyridine | Cyanation |

The distribution of electron density in the this compound ring is governed by the interplay of electronic effects from the nitrogen atom and the substituents. The pyridine nitrogen atom has a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic system compared to benzene. wikipedia.org This makes the ring less reactive towards electrophilic substitution and more reactive towards nucleophilic substitution. wikipedia.orglibretexts.org

The substituents on the ring further modulate this electron density:

Methoxy (B1213986) Groups (-OCH3): The two methoxy groups at the 2- and 3-positions are electron-donating groups through resonance, increasing the electron density of the pyridine ring. pipzine-chem.com

Iodine Atom (-I): As a halogen, iodine exerts an electron-withdrawing inductive effect, which decreases the electron density on the carbon atom to which it is attached.

The combination of these effects results in a complex electronic environment. The electron-donating methoxy groups can activate the ring towards certain reactions, while the electronegative iodine and nitrogen atoms create electrophilic centers that are prone to nucleophilic attack. pipzine-chem.com

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it a versatile building block for the synthesis of more complex molecules through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically an arylboronic acid. harvard.edumdpi.com The reaction is widely used in pharmaceutical and materials science due to its tolerance of a broad range of functional groups. nih.gov

As an aryl iodide, this compound readily participates in Suzuki coupling reactions. The general process involves the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

Table 2: Generalized Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Ar-B(OH)2 (Arylboronic Acid) | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 6-Aryl-2,3-dimethoxypyridine |

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

The C-I bond of this compound is sufficiently reactive to undergo oxidative addition to the palladium catalyst, making it a suitable substrate for Sonogashira coupling. The reaction mechanism involves two interconnected catalytic cycles for palladium and copper, culminating in the formation of the desired coupled product. libretexts.org

Table 3: Generalized Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | R-C≡CH (Terminal Alkyne) | Pd Catalyst (e.g., PdCl2(PPh3)2), CuI, Amine Base (e.g., Et3N) | 6-(Alkynyl)-2,3-dimethoxypyridine |

Beyond Suzuki and Sonogashira reactions, the reactivity of the C-I bond in this compound allows its participation in other important cross-coupling methodologies.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides and amines. tcichemicals.com This reaction provides a powerful tool for synthesizing arylamines, which are prevalent in medicinal chemistry. This compound can be coupled with primary or secondary amines under these conditions.

Table 4: Generalized Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | R2NH (Amine) | Pd Catalyst, Ligand, Strong Base (e.g., NaOtBu) | 6-(Amino)-2,3-dimethoxypyridine |

Other C-C Bond Formations: The high reactivity of aryl iodides makes them suitable for other C-C bond-forming reactions such as the Stille coupling (using organostannanes) and the Heck coupling (with alkenes). The iodo substituent is generally more reactive than chloro or bromo substituents in these transformations, allowing for selective functionalization.

Cyclization Reactions

The strategic placement of the iodo and methoxy groups on the pyridine ring makes this compound a promising candidate for various cyclization reactions, offering pathways to complex polycyclic and fused heterocyclic systems.

Metal-Catalyzed Cyclization to Construct Polycyclic Compounds

The carbon-iodine bond in this compound is a key functional handle for metal-catalyzed cross-coupling reactions. In scenarios where a suitable unsaturated tether (e.g., an alkene or alkyne) is introduced elsewhere in the molecule, intramolecular cyclization can be envisioned. For instance, palladium-catalyzed reactions, such as the Heck or Sonogashira coupling, are powerful tools for the formation of new carbon-carbon bonds.

A hypothetical reaction could involve a derivative of this compound bearing a pendant olefin. Oxidative addition of the C-I bond to a low-valent palladium catalyst would generate an organopalladium intermediate. Subsequent intramolecular migratory insertion of the olefin would lead to a cyclized alkylpalladium species, which could then undergo β-hydride elimination to afford a polycyclic aromatic compound. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be critical in determining the efficiency and regioselectivity of such a transformation.

Table 1: Hypothetical Metal-Catalyzed Cyclization of a this compound Derivative

| Reactant | Catalyst System | Potential Product |

| 6-Iodo-2,3-dimethoxy-x-(alkenyl)pyridine | Pd(OAc)₂, PPh₃, Base | Fused polycyclic pyridine derivative |

This table represents a hypothetical reaction based on known palladium-catalyzed cyclizations of aryl halides.

Construction of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is another area where this compound could serve as a valuable precursor. Reactions that form new heterocyclic rings by incorporating atoms from both the pyridine core and a tethered functional group are of significant interest in medicinal and materials chemistry.

For example, a derivative of this compound functionalized with a terminal alkyne could undergo a copper-catalyzed cyclization. Such reactions often proceed through the formation of a copper acetylide, followed by an intramolecular attack on the pyridine ring or a coupling partner. The electronic nature of the dimethoxy-substituted pyridine ring would influence the feasibility and outcome of such cyclizations.

Reactions with Amine Compounds

The reaction of this compound with various amine compounds is expected to be a fruitful avenue for the synthesis of nitrogen-substituted pyridine derivatives, leveraging well-established cross-coupling methodologies.

Formation of Nitrogen-Substituted Pyridine Derivatives

Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are the premier methods for the formation of aryl-nitrogen bonds. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium or copper catalyst and a base would be expected to yield the corresponding 6-amino-2,3-dimethoxypyridine derivative.

The success of these reactions would depend on factors such as the steric hindrance of the amine and the electronic properties of the pyridine ring. The electron-donating nature of the methoxy groups could potentially modulate the reactivity of the C-I bond towards oxidative addition.

Table 2: Anticipated Cross-Coupling Reactions with Amines

| Coupling Reaction | Catalyst | Amine | Potential Product |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base | R¹R²NH | 6-(R¹R²N)-2,3-dimethoxypyridine |

| Ullmann Coupling | Cu catalyst, Ligand, Base | R¹R²NH | 6-(R¹R²N)-2,3-dimethoxypyridine |

This table outlines expected outcomes based on established amination reactions of aryl iodides.

Potential in Catalytic Reactions

While direct applications of this compound as a catalyst are not prominently documented, its structural features, particularly the iodine atom, suggest potential roles in certain catalytic processes.

Role of Iodine Atoms in Catalytic Activity

The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction that can influence the course of a chemical reaction by activating a substrate or stabilizing a transition state. In this context, this compound could potentially act as a halogen bond donor catalyst in specific organic transformations.

Furthermore, in the presence of an oxidant, the iodine atom could be oxidized to a hypervalent iodine species. Hypervalent iodine reagents are known to mediate a wide range of oxidative transformations, and if generated in situ in a catalytic cycle, this compound could facilitate such reactions. However, research to validate these potential catalytic applications is required.

Metal Ion Complexation and its Impact on Reactivity of this compound

The coordination of metal ions to this compound can significantly modulate its chemical reactivity. The pyridine nitrogen atom, with its lone pair of electrons, acts as a primary binding site for metal ions, forming coordination complexes. jscimedcentral.comwikipedia.org The nature of the substituents on the pyridine ring, namely the iodo and dimethoxy groups, plays a crucial role in the stability and subsequent reactivity of these metal complexes through a combination of electronic and steric effects.

Steric hindrance from the substituents, particularly the methoxy group at the 2-position and the iodo group at the 6-position, can also influence the geometry and stability of the metal complexes. nih.govresearchgate.net These groups can sterically shield the nitrogen atom, potentially affecting the approach of bulky metal ions or influencing the coordination number and geometry of the resulting complex. nih.gov

Upon complexation, the electronic properties of the this compound ligand are altered. The coordination of a metal ion to the pyridine nitrogen withdraws electron density from the aromatic ring, making it more electron-deficient. This can activate the pyridine ring towards nucleophilic attack. Furthermore, the metal center itself can act as a catalytic site, promoting reactions at or involving the ligand.

Detailed research findings on the specific metal ion complexation of this compound are not extensively available in the public domain. However, based on the principles of coordination chemistry and studies on similarly substituted pyridines, a general understanding of its behavior can be inferred. The interplay of electronic and steric effects of the iodo and dimethoxy substituents will be a key determinant of the coordination chemistry and the resulting reactivity of the metal complexes of this compound.

Table 1: Predicted Effects of Substituents on Metal Ion Complexation of Pyridine Derivatives

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Metal Complex Stability |

| Methoxy | 2 | Electron-donating | High | May increase stability electronically but decrease it sterically |

| Methoxy | 3 | Electron-donating | Low | Likely increases stability |

| Iodo | 6 | Weakly electron-withdrawing | Moderate | May slightly decrease stability electronically and sterically |

Applications of 6 Iodo 2,3 Dimethoxypyridine in Advanced Organic Synthesis

A Versatile Synthetic Building Block

The interplay of these functional groups allows for a modular approach to the synthesis of highly substituted pyridine (B92270) scaffolds. The iodo group can be selectively replaced with a wide array of organic moieties, while the methoxy (B1213986) groups can be retained or modified in subsequent synthetic steps. This versatility makes 6-Iodo-2,3-dimethoxypyridine an invaluable tool for medicinal chemists and synthetic organic chemists in the development of new chemical entities.

| Property | Value |

| Molecular Formula | C₇H₈INO₂ |

| Molecular Weight | 265.05 g/mol |

| CAS Number | 321535-23-3 |

| Appearance | Solid |

Synthesis of Complex Pyridine Derivatives

The reactivity of the carbon-iodine bond in this compound is central to its application in the synthesis of a diverse range of complex pyridine derivatives. Through judicious selection of coupling partners and reaction conditions, chemists can introduce a variety of substituents onto the pyridine core.

Aryl-Substituted Pyridine Derivatives

Palladium-catalyzed Suzuki-Miyaura coupling reactions are a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, this compound readily couples with a wide range of aryl and heteroaryl boronic acids or their esters. This reaction provides a direct and efficient route to 6-aryl-2,3-dimethoxypyridines, which are important structural motifs in many biologically active compounds. The reaction generally proceeds with high yields and tolerates a broad spectrum of functional groups on the coupling partner, allowing for the synthesis of a diverse library of aryl-substituted pyridines.

| Reaction Type | Coupling Partner | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic Acids | 6-Aryl-2,3-dimethoxypyridines |

Polycyclic Compounds Containing Pyridine Structures

The synthetic utility of this compound extends to the construction of polycyclic and heterocyclic systems containing a pyridine ring. One notable application is in the synthesis of furo[2,3-b]pyridines. This can be achieved through a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization. The resulting furo[2,3-b]pyridine scaffold is a key component of various natural products and medicinally relevant molecules.

Furthermore, intramolecular Heck reactions or other palladium-catalyzed cyclization strategies can be employed to construct a variety of fused ring systems. For instance, by tethering an appropriate reactive group to the 2- or 3-position, subsequent intramolecular cyclization can lead to the formation of pyrido-fused heterocycles, which are of significant interest in medicinal chemistry.

| Synthetic Strategy | Resulting Scaffold |

| Sonogashira Coupling followed by Intramolecular Cyclization | Furo[2,3-b]pyridines |

| Intramolecular Heck Reaction | Pyrido-fused Heterocycles |

Nitrogen-Substituted Pyridine Derivatives

The introduction of nitrogen-based substituents at the 6-position of the pyridine ring can be effectively achieved via the Buchwald-Hartwig amination reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between this compound and a wide variety of primary and secondary amines, including anilines and various heterocyclic amines. This methodology provides a powerful tool for the synthesis of 6-amino-2,3-dimethoxypyridine derivatives, which are precursors to a range of compounds with potential pharmaceutical applications. The reaction conditions can often be tuned to accommodate sensitive functional groups, making it a highly versatile method for the synthesis of complex nitrogen-containing pyridine derivatives.

| Reaction Type | Amine Partner | Product Class |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | 6-Amino-2,3-dimethoxypyridines |

Precursor for Bioactive Molecules

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of complex, biologically active molecules, including natural products.

Total Synthesis of Natural Products with Unique Biological Activities

While specific, fully elucidated total syntheses of natural products commencing from this compound are not extensively detailed in readily available literature, its potential as a key precursor is evident from the synthesis of related structural motifs. For example, the furo[2,3-b]pyridine core, accessible from this compound, is found in a number of alkaloids with interesting biological profiles. nih.gov Similarly, the pyrido[2,3-b]indole (α-carboline) scaffold, which could potentially be accessed through multi-step sequences involving this starting material, is a core structure in numerous bioactive alkaloids. semanticscholar.org The strategic functionalization capabilities of this compound position it as a valuable starting point for the retrosynthetic analysis and subsequent total synthesis of such complex natural products. Further research in this area is anticipated to unveil its direct application in the efficient construction of these and other important bioactive molecules.

Development of New Drugs and Pharmaceutical Agents

The pyridine scaffold is a cornerstone in the pharmaceutical industry, found in over 95 FDA-approved drugs treating a wide range of conditions, from infections and cancer to cardiovascular disease. chemicalbook.comscbt.com The development of new pharmaceutical agents often relies on the synthesis of novel analogues of existing drugs or the creation of entirely new molecular frameworks. This compound serves as a key starting material in this process.

Its utility lies in its role as a precursor for more complex heterocyclic systems. For instance, the pyrido[2,3-d]pyrimidine core is a well-established pharmacophore in many anticancer agents, particularly kinase inhibitors. nih.gov The synthesis of these molecules often involves building the pyrimidine ring onto a pre-functionalized pyridine. Through reactions like Buchwald-Hartwig amination, the iodo group at the 6-position can be replaced with an amine, a crucial step in the cyclization process to form the fused ring system. wikipedia.orgrug.nl This strategic functionalization enables the creation of libraries of compounds for screening and development into new therapeutic agents.

Use in Medicinal Chemistry Research

In medicinal chemistry research, the goal is to design and synthesize molecules that can interact with biological targets to elicit a therapeutic effect. Substituted pyridines are widely investigated for their potential as anticancer, anti-inflammatory, antifungal, and antiviral agents. researchgate.net this compound is a valuable tool for researchers exploring these activities.

The compound acts as a versatile intermediate, allowing for the systematic modification of a lead compound. The iodo group can be readily converted into a wide array of other functional groups using established palladium-catalyzed methods. organic-chemistry.org For example, a Sonogashira coupling can introduce an alkyne group, creating a rigid linker to another part of a molecule, while a Suzuki coupling can attach various aryl or heteroaryl rings. organic-chemistry.orglibretexts.org This flexibility allows medicinal chemists to perform structure-activity relationship (SAR) studies, where they systematically alter the molecule's structure to optimize its potency, selectivity, and pharmacokinetic properties. The 2,3-dimethoxy substitution pattern also influences the electronic properties and conformation of the final molecule, which can be critical for binding to a biological target.

Table 2: Key Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Iodide + Organoboron compound | Carbon-Carbon (Aryl-Aryl) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base |

| Sonogashira Coupling | Aryl Iodide + Terminal Alkyne | Carbon-Carbon (Aryl-Alkyne) | Pd(0) complex + Copper(I) salt + Base |

| Buchwald-Hartwig Amination | Aryl Iodide + Amine | Carbon-Nitrogen (Aryl-Amine) | Pd(0) or Pd(II) complex + Phosphine Ligand + Base |

Generation of Molecular Scaffolds for Active Pharmaceutical Ingredients (APIs)

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. The core structure of an API is often referred to as its molecular scaffold. This compound is an exemplary building block for the generation of complex heterocyclic scaffolds. Fused ring systems containing pyridine are of particular interest due to their prevalence in potent kinase inhibitors and other targeted therapies. ed.ac.uknih.gov

One such important scaffold is the pyrido[2,3-b] researchgate.neted.ac.ukbenzodiazepine-6-one system, which has been identified as an intermediate in the synthesis of muscarinic M2 receptor antagonists. nih.govnih.gov The synthesis of these tricyclic structures can be envisioned starting from a suitably substituted 2-aminopyridine derivative. This compound can be converted into the necessary 2-amino-3-methoxypyridine precursor via a Buchwald-Hartwig amination reaction, followed by further synthetic steps. libretexts.org The ability to use the iodo- functionality to regioselectively introduce other groups before cyclization makes it a powerful tool for creating a diverse range of APIs based on this and other privileged scaffolds like pyrido[2,3-d]pyrimidines. mdpi.comacademie-sciences.fr

Contributions to Materials Science

Synthesis of Functional Materials

The principles of organic synthesis that drive drug discovery are also applied to the creation of novel functional materials with unique electronic, optical, or physical properties. Pyridine-containing compounds are integral to this field due to their inherent electronic characteristics and ability to coordinate with metals. chemicalbook.com The synthesis of these materials often requires the precise assembly of molecular components, a task for which this compound is well-suited.

As a functionalized building block, it allows for the incorporation of the electron-rich 2,3-dimethoxypyridine (B17369) unit into larger polymeric or macromolecular structures. Cross-coupling reactions provide the means to link these pyridine units together or to other aromatic systems, creating conjugated polymers or well-defined oligomers. The properties of the resulting material can be tuned by the choice of coupling partners and the specific substitution pattern on the pyridine ring.

Application in Organic Optoelectronic Materials

Organic optoelectronic materials, which interact with light and electricity, are the basis for technologies like organic light-emitting diodes (OLEDs) and organic solar cells. The performance of these materials is dictated by their molecular structure, which controls properties like charge transport and light absorption/emission. Arylalkynes and conjugated bi-aryl systems are common motifs in these materials.

This compound is a precursor for creating these structures. For example, Sonogashira coupling reactions can be used to synthesize arylalkynes, which can serve as building blocks for larger conjugated systems or as the active material itself. wikipedia.orglibretexts.org The pyridine nitrogen and the electron-donating methoxy groups can modulate the electronic energy levels (HOMO/LUMO) of the final material, which is a key aspect of designing efficient optoelectronic devices.

Improvement of Electrical and Optical Properties of Materials (e.g., OLEDs, Solar Cells)

The fine-tuning of material properties at the molecular level is critical for advancing organic electronics. The incorporation of specific substituents onto an aromatic core can profoundly impact the electrical and optical characteristics of a material. The 2,3-dimethoxypyridine unit, installable via its iodo-derivative, can be used to this effect.

The two methoxy groups are electron-donating, which generally raises the energy of the highest occupied molecular orbital (HOMO) of a conjugated molecule. This can improve charge injection from the anode in an OLED or tune the absorption spectrum of a material for better light harvesting in a solar cell. The nitrogen atom in the pyridine ring acts as an electron-withdrawing site, influencing the lowest unoccupied molecular orbital (LUMO). This combination of electron-donating and electron-withdrawing features within the same small building block allows for sophisticated control over the optoelectronic properties of the final material, enabling chemists to design molecules with improved performance and stability for devices like OLEDs and solar cells. researchgate.net

Development of Agrochemicals

The pyridine ring is a fundamental structural motif in a multitude of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov The strategic incorporation of a pyridine scaffold has been shown to enhance the biological activity of compounds. researchgate.net Consequently, the development of novel and more effective pesticides often involves the synthesis and modification of pyridine derivatives. This compound represents a key intermediate in this process, offering a versatile platform for the creation of new agrochemical agents.

Creation of New Pesticides

The synthesis of new pesticides is a critical endeavor to address the challenges of resistance development in pests and the need for more environmentally benign solutions. Substituted pyridines are a cornerstone in the discovery of new lead compounds in the agrochemical industry. nih.gov The structure of this compound provides a unique starting point for the generation of novel pesticidal molecules. The presence of the iodine atom at the 6-position is of particular significance, as it serves as a reactive site for various cross-coupling reactions. This allows for the introduction of a wide array of functional groups and molecular fragments, a common strategy in the "Intermediate Derivatization Methods" for discovering new agrochemicals. nih.gov

For instance, Suzuki-type coupling reactions can be employed to replace the iodine atom with various aryl or heteroaryl groups, leading to the synthesis of novel pyridine-based compounds with potential herbicidal or fungicidal properties. The dimethoxy groups at the 2- and 3-positions also influence the electronic properties of the pyridine ring, which can in turn affect the biological activity of the final product. Research on other substituted pyridines has demonstrated that the nature and position of substituents are crucial in determining the efficacy and spectrum of activity of the resulting pesticide. acs.orgnih.gov

The development of new pesticides from intermediates like this compound is a systematic process that involves the design, synthesis, and biological screening of a library of derivatives. The goal is to identify compounds with high efficacy against target pests and low toxicity to non-target organisms.

Structural Modification for Enhanced Efficacy and Reduced Toxicity

Once a promising lead compound has been identified, further structural modifications are often necessary to optimize its performance and safety profile. The this compound scaffold offers several avenues for such modifications. The iodine atom, in addition to being a site for introducing new substituents, can itself be a key feature for biological activity or can be replaced by other halogens or functional groups to fine-tune the molecule's properties.

The methoxy groups at the 2- and 3-positions can also be modified. For example, demethylation to the corresponding hydroxyl groups, or conversion to other alkoxy groups, can significantly alter the solubility, lipophilicity, and metabolic stability of the compound. These physicochemical properties are critical for the uptake, translocation, and ultimately the efficacy of a pesticide in the target organism. nih.gov

The overarching goal of these structural modifications is to enhance the binding affinity of the molecule to its specific biological target within the pest, thereby increasing its efficacy. Simultaneously, these modifications can be designed to decrease binding to non-target receptors in beneficial organisms, thus reducing toxicity. A well-designed pesticide will exhibit high selectivity, effectively controlling the target pest while having minimal impact on the surrounding ecosystem. The principles of green chemistry guide this process, aiming for the development of pesticides that are not only effective but also readily degradable in the environment. nih.gov

The following interactive table illustrates a hypothetical structure-activity relationship (SAR) study on a series of compounds derived from a lead structure based on this compound. This demonstrates how systematic structural modifications can influence pesticidal activity.

| Compound ID | R1 (at position 6) | R2 (at position 2) | R3 (at position 3) | Herbicidal Activity (% Inhibition at 100 ppm) | Fungicidal Activity (% Inhibition at 100 ppm) |

| Lead-01 | I | OCH3 | OCH3 | 45 | 30 |

| Mod-01-A | Phenyl | OCH3 | OCH3 | 65 | 35 |

| Mod-01-B | 4-Chlorophenyl | OCH3 | OCH3 | 85 | 40 |

| Mod-01-C | 2-Thienyl | OCH3 | OCH3 | 70 | 55 |

| Mod-02-A | I | OH | OCH3 | 50 | 32 |

| Mod-02-B | I | OC2H5 | OCH3 | 48 | 38 |

| Mod-03-A | 4-Chlorophenyl | OH | OCH3 | 90 | 45 |

| Mod-03-B | 4-Chlorophenyl | OCH3 | OH | 88 | 42 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of structural modification for enhanced efficacy.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The development of efficient and sustainable methods for the synthesis of 6-Iodo-2,3-dimethoxypyridine and its analogs is a key area of future research. Traditional synthetic methods often require harsh conditions and multiple steps. Emerging technologies offer promising alternatives to enhance efficiency and reduce environmental impact.

Continuous Flow Chemistry: This technique allows for the rapid and controlled synthesis of chemical compounds in a continuous stream, rather than in batches. For pyridine (B92270) derivatives, flow chemistry can offer improved reaction times, higher yields, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. Future research will likely focus on developing integrated flow processes for the multi-step synthesis of complex molecules starting from simple precursors, potentially including the direct iodination and methoxylation of pyridine rings in a continuous manner.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate many organic reactions. Its application to the synthesis of substituted pyridines can lead to shorter reaction times, increased product yields, and often, cleaner reaction profiles. Researchers are expected to explore microwave-assisted methods for the key bond-forming reactions in the synthesis of this compound, such as C-I and C-O bond formations.

Catalyst-Free and Metal-Free Approaches: The development of synthetic routes that avoid the use of heavy metal catalysts is a significant goal in green chemistry. Future investigations may focus on catalyst-free iodination methods or the use of organocatalysts to construct the substituted pyridine core, thereby minimizing metal contamination in the final products.

Expanding Reactivity Profiles and Transformation Pathways

The iodine atom at the 6-position of the pyridine ring serves as a versatile handle for a wide range of chemical transformations. Future research will aim to expand the known reactivity of this compound, enabling the synthesis of a broader array of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these reactions are well-established for halopyridines in general, future work will likely focus on optimizing these conditions specifically for this compound to synthesize a diverse library of compounds with tailored electronic and steric properties.

| Cross-Coupling Reaction | Bond Formed | Potential Applications |

| Suzuki Coupling | C-C (Aryl) | Synthesis of biaryl compounds for pharmaceuticals and materials |

| Heck Coupling | C-C (Alkenyl) | Introduction of vinyl groups for polymerization and functionalization |

| Sonogashira Coupling | C-C (Alkynyl) | Creation of linear, rigid structures for materials science |

| Buchwald-Hartwig Amination | C-N | Synthesis of arylamines, key components in many drug molecules |

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Research into the selective C-H activation of the pyridine ring or the methoxy (B1213986) groups of this compound could open up new avenues for derivatization.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for initiating a variety of chemical transformations. The application of photoredox catalysis to reactions involving this compound could enable novel bond formations and functional group interconversions that are not accessible through traditional thermal methods.

Targeted Synthesis of High-Value Derivatives

The strategic functionalization of this compound can lead to the synthesis of high-value derivatives with specific biological activities or material properties.

One of the most promising applications of this compound is in the synthesis of pyridopyrimidines . These fused heterocyclic systems are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases. Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By serving as a key intermediate, this compound can be elaborated into complex pyridopyrimidine scaffolds designed to target specific kinases with high potency and selectivity. For instance, it has been utilized in the preparation of novel bis-azaindole derivatives intended as kinase inhibitors for the treatment of disorders like cancer. google.com

Advanced Applications in Drug Discovery and Material Innovation

The derivatives of this compound are expected to find applications in both medicinal chemistry and materials science.

Drug Discovery: The pyridine and pyridopyrimidine motifs are prevalent in a large number of approved drugs. The ability to precisely modify the structure of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Its use has been documented in the synthesis of inhibitors for enzymes such as nicotinamide (B372718) N-methyltransferase (NNMT) and Bcl-2, which are targets for metabolic disorders, cancer, and other diseases. google.comgoogle.com For example, it has been used as a starting material in the synthesis of triazolone inhibitors of NNMT and in the preparation of intermediates for Bcl-2 inhibitors. google.comgoogle.com

Material Innovation: Pyridine-containing molecules are also of interest in the development of new organic materials. The electronic properties of the pyridine ring can be tuned by the introduction of different substituents, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and functional polymers. Future research may explore the incorporation of this compound-derived units into larger conjugated systems to create materials with novel photophysical or electronic properties.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, this involves the adoption of more sustainable synthetic methods and the design of environmentally benign applications.

Biocatalysis: The use of enzymes to perform chemical transformations offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. Future research could explore the use of halogenase enzymes for the selective iodination of 2,3-dimethoxypyridine (B17369) or other enzymes for the functionalization of the pyridine ring.

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of sustainable chemistry. Ionic liquids and deep eutectic solvents (DESs) are being investigated as environmentally friendly reaction media for the synthesis of nitrogen-containing heterocycles. These solvents can offer enhanced reaction rates and simplified product isolation procedures.

Mechanochemistry: This solvent-free technique involves the use of mechanical force to induce chemical reactions. Mechanochemical methods are being developed for a variety of organic transformations, including C-N coupling reactions, and could provide a highly efficient and environmentally friendly route to derivatives of this compound.

| Green Chemistry Approach | Description | Potential Benefit for this compound |

| Biocatalysis | Use of enzymes for chemical transformations | Highly selective and environmentally friendly synthesis and functionalization |

| Ionic Liquids/Deep Eutectic Solvents | Use of non-volatile, often biodegradable solvents | Reduced use of volatile organic compounds and potentially enhanced reactivity |

| Mechanochemistry | Solvent-free reactions induced by mechanical force | Elimination of solvent waste and potential for novel reactivity |

Conclusion

Summary of Synthetic Utility and Transformational Capabilities

6-Iodo-2,3-dimethoxypyridine stands as a testament to the power of functionalized heterocyclic compounds in advancing organic synthesis. Its true synthetic prowess is unlocked in its capacity as a versatile coupling partner in a suite of palladium-catalyzed reactions. The carbon-iodine bond provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency.

The utility of this compound is prominently displayed in its participation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties at the 6-position of the pyridine (B92270) ring. The presence of the methoxy (B1213986) groups at the 2- and 3-positions not only influences the electronic properties of the pyridine core but can also serve as synthetic handles for further modifications. The strategic placement of these functional groups provides a platform for the regioselective construction of highly substituted pyridine derivatives, which are often challenging to synthesize through other means.

The ability of this compound to undergo these diverse transformations underscores its role as a valuable intermediate. It serves as a molecular scaffold upon which complexity can be built, enabling chemists to forge intricate molecular frameworks from simpler, readily available starting materials.

Broader Impact on Chemical Research and Development

The significance of this compound extends beyond its immediate synthetic applications. Its role as a building block has a considerable impact on the fields of medicinal chemistry and materials science. Pyridine and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently and selectively functionalize the pyridine ring, facilitated by reagents like this compound, is therefore of paramount importance.

In drug discovery, the pyridine core is a privileged scaffold, appearing in numerous approved drugs. The methodologies employing this compound provide a direct route to novel pyridine-containing compounds that can be screened for biological activity. The diversification of molecular libraries with unique substitution patterns, made possible by the cross-coupling capabilities of this iodo-pyridine, accelerates the discovery of new therapeutic agents.

Furthermore, in the realm of materials science, the construction of conjugated organic molecules is crucial for the development of new electronic and photophysical materials. The Sonogashira coupling of this compound with terminal alkynes, for instance, allows for the creation of extended π-systems with tailored properties.

In essence, this compound is more than just a chemical compound; it is an enabling tool for innovation. Its widespread use in fundamental and applied chemical research highlights the critical role that well-designed synthetic building blocks play in pushing the boundaries of what is possible in the molecular sciences. The continued exploration of the reactivity of this compound and related compounds will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel molecules with significant societal impact.

Q & A

Q. What are the optimal synthetic routes for 6-Iodo-2,3-dimethoxypyridine, and how can reaction conditions be tailored to improve regioselectivity?

- Methodological Answer : Iodination at the 6-position of pyridine derivatives typically involves electrophilic substitution or transition-metal-catalyzed coupling. For 2,3-dimethoxypyridine precursors, directing groups (e.g., methoxy) influence regioselectivity. A plausible route involves iodination using N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) at 0–25°C . Optimization may include:

- Temperature control : Lower temperatures reduce side reactions (e.g., di-iodination).

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance iodine activation.

- Catalysts : CuI or Pd catalysts improve yields in cross-coupling approaches (e.g., Suzuki-Miyaura with boronic acids).

Table 1 : Comparative iodination methods for pyridine derivatives:

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Electrophilic Iodination | NIS, H2SO4, DCM, 0°C | 65–75 | >95% |

| Metal-Catalyzed | CuI, KI, 2,3-dimethoxypyridine, DMF | 80–85 | >98% |

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).

- Mass Spectrometry (HRMS) : Exact mass matching (theoretical M.W. 265.05 g/mol) ensures molecular identity.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>98% for synthetic batches) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound, and how can SHELXL refinement address them?

- Methodological Answer : Iodo-substituted pyridines often exhibit rotational disorder or twinning due to heavy-atom effects. Using SHELXL:

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in 1^11H NMR) be systematically investigated?

- Methodological Answer : Contradictions may stem from solvent effects, paramagnetic impurities, or tautomerism. Steps:

Solvent standardization : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts.

Paramagnetic screening : Add EDTA to chelate trace metals.

DFT calculations : Compare experimental H shifts with computed values (e.g., Gaussian09/B3LYP/6-31G*).

Example: A downfield shift in H-4 may indicate hydrogen bonding with residual DMF, resolved by rigorous drying .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodo group’s leaving ability facilitates Suzuki, Stille, or Ullmann couplings. Key considerations:

- Catalyst selection : Pd(PPh3)4 for aryl-aryl bonds; CuI for Ullmann-type C–N couplings.

- Steric effects : 2,3-Dimethoxy groups may hinder transmetallation; bulky ligands (e.g., XPhos) improve yields.

- Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps (e.g., oxidative addition).

Table 2 : Cross-coupling efficiency with this compound:

| Reaction Type | Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 85 | 12.3 |

| Ullmann C–N Coupling | CuI, 1,10-phenanthroline | 72 | 8.7 |

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies:

- Implicit vs. explicit solvation : Compare DFT results using SMD (solvation model) with explicit solvent molecules.

- Conformational sampling : Use molecular dynamics (MD) to explore low-energy conformers.

Example: A 0.3 ppm H NMR deviation for H-5 may reflect gauche interactions between methoxy groups not modeled in static DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.